molecular formula C20H20N2O4 B8495241 Pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Cat. No.: B8495241
M. Wt: 352.4 g/mol
InChI Key: PGWZDHGISKJRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H20N2O4/c23-18(15-5-2-1-3-6-15)13-19(24)16-8-11-22(12-9-16)20(25)26-17-7-4-10-21-14-17/h1-7,10,14,16H,8-9,11-13H2

InChI Key

PGWZDHGISKJRPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)CC(=O)C2=CC=CC=C2)C(=O)OC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of diisopropylamine (3.23 g) and THF (20 mL) was cooled to 0° C., and 1.57 M n-butyllithium/hexane (20.4 mL) was slowly added thereto, followed by stirring at the same temperature for 1 hour. Then, the mixture was cooled to −70° C., and acetophenone (3.84 g) was added dropwise thereto, followed by stirring at the same temperature for 1 hour (reaction liquid 1). Meanwhile, to a suspension of 1-[(pyridin-3-yloxy)carbonyl]piperidine-4-carboxylic acid (2.0 g) in THF (30 mL) was added CDI (1.56 g), followed by stirring at room temperature for 1 hour (reaction liquid 2). The reaction liquid 2 was cooled to −70° C., and the reaction liquid 1 was added dropwise thereto, followed by stirring at the same temperature for 1 hour. Then, the mixture was warmed to 0° C. and then warmed to room temperature. To the reaction liquid was added 0.1 M hydrochloric acid (50 mL), then water and ethyl acetate were added thereto, and the organic phase was separated. The organic phase was washed with water and saturated brine, and then dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10) to obtain pyridin-3-yl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate (0.93 g).
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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3.23 g
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reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
n-butyllithium hexane
Quantity
20.4 mL
Type
reactant
Reaction Step Four
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3.84 g
Type
reactant
Reaction Step Five
[Compound]
Name
liquid 1
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0 (± 1) mol
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reactant
Reaction Step Six
Name
1-[(pyridin-3-yloxy)carbonyl]piperidine-4-carboxylic acid
Quantity
2 g
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reactant
Reaction Step Seven
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Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
1.56 g
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reactant
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[Compound]
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liquid 2
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0 (± 1) mol
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reactant
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liquid 2
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Name
liquid 1
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0 (± 1) mol
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Reaction Step Eleven

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